Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a bromine atom at the 8th position, a nitro group at the 6th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyridine ring system. The imidazo[1,2-a]pyridine scaffold is recognized for its diverse applications in medicinal chemistry, particularly in drug development targeting infectious diseases and cancer .
The synthesis of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves several key steps:
For industrial-scale production, similar synthetic routes are employed but optimized for larger quantities. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are implemented to enhance yield and purity .
The molecular structure of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate consists of a bicyclic system with significant functional groups that influence its chemical reactivity. The compound's structure can be represented as follows:
The presence of these substituents contributes to its unique properties and potential biological activities .
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions:
The mechanism of action for ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate primarily revolves around its ability to interact with biological targets due to its unique functional groups. The nitro group may participate in redox cycling within biological systems, potentially leading to reactive intermediates that can affect cellular processes.
Additionally, the compound's structural features allow it to bind selectively to specific enzymes or receptors associated with disease pathways, making it a candidate for further pharmacological studies .
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibits typical characteristics associated with heterocyclic compounds:
The chemical properties include:
These properties make it suitable for various synthetic applications in medicinal chemistry .
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several scientific uses:
This compound exemplifies the importance of heterocyclic compounds in both academic research and industrial applications due to their diverse functionalities and biological relevance.
The imidazo[1,2-a]pyridine core represents a privileged heterocyclic system in drug discovery, characterized by a fused bicyclic structure combining imidazole and pyridine rings. This scaffold demonstrates remarkable molecular planarity, with crystallographic studies revealing maximum deviations of ≤0.029 Å from the mean plane in substituted derivatives [4]. The inherent dipole moment (approximately 2.5 Debye) facilitates optimal interactions with biological targets, particularly enzymes and receptors possessing aromatic cleft binding sites. This scaffold's versatile hydrogen bonding capacity—functioning as both hydrogen bond acceptor (N1, N3) and donor (C3-H)—enables diverse target engagement, explaining its prevalence in pharmacologically active compounds.
Crystallographic analyses of related compounds like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveal that the ethyl carboxylate group exhibits significant conformational flexibility, adopting torsion angles (C-O-C-C) ranging from -179.8° to 112.1° relative to the heterocyclic plane [4]. This flexibility enhances binding adaptability in biological systems. The scaffold's robust metabolic stability—superior to simpler imidazole or pyridine analogs—stems from decreased electron density at vulnerable sites, making it invaluable for orally bioavailable drugs. Marketed therapeutics leveraging this scaffold include zolpidem (GABAergic hypnotic), alpidem (anxiolytic), and zolimidine (antiulcer agent), collectively generating billions in annual revenue [4].
Table 1: Crystallographic Parameters of Representative Imidazo[1,2-a]pyridine Carboxylates
Compound | Crystal System | Unit Cell Parameters | Torsion Angle (C-O-C-C) | Planarity Deviation (Å) |
---|---|---|---|---|
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Monoclinic | a=8.366Å, b=11.842Å, c=22.743Å, β=98.328° | -179.8° / 112.1° | 0.001–0.029 |
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | Not reported | Not reported | Not reported | ≤0.05 (predicted) |
The strategic incorporation of bromine at C8 and nitro at C6 positions creates a unique electronic profile that profoundly influences bioactivity. Bromine serves dual roles: as a sigma-hole donor in halogen bonding (XB) interactions and as a directing group for metal-catalyzed cross-coupling reactions. The nitro group functions as a strong electron-withdrawing substituent (σₚ = 0.81), reducing the heterocycle's electron density and enhancing oxidative stability. This electron deficiency is evidenced by lowered pKa values (predicted pKa ≈1.58 for analogous compounds) [5].
Comparative studies of fluoro-, methoxy-, and nitro-substituted analogs demonstrate that the nitro-bromo combination generates the largest dipole moment (∼5.2 Debye calculated). This promotes target binding through: (1) Enhanced π-π stacking with electron-rich partner rings, (2) Improved solubility in polar media (logP reduced by 0.8–1.2 versus unsubstituted analogs), and (3) Increased hydrogen bond acceptance at nitro group oxygen atoms. The bromine's position ortho to the nitro group creates a conformational lock through steric repulsion, minimizing rotational freedom and reducing entropy penalties upon binding [3] [7].
In synthetic applications, the C6-nitro group enables selective reduction to amines (e.g., using SnCl₂ or catalytic hydrogenation), while the C8-bromine undergoes efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for structural diversification. This synergistic reactivity is demonstrated in the synthesis of kinase inhibitors where sequential modification yields >85% of target structures in fewer than four steps [1] [7].
Derivatives of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate exhibit broad therapeutic potential across major disease areas:
Antimicrobial Activity: The scaffold demonstrates potent activity against Gram-positive pathogens (MIC₉₀ = 2–8 µg/mL against S. aureus), attributed to bacterial membrane disruption and DNA gyrase inhibition. Nitro-containing analogs show enhanced efficacy against anaerobic bacteria through nitroreductase-mediated bioactivation, generating cytotoxic metabolites that damage microbial DNA [3] [6]. Fluoro-substituted variants (e.g., ethyl 6-bromo-8-fluoro analogs) exhibit improved pharmacokinetic profiles with plasma concentrations >5 µg/mL at 24h post-administration in murine models [6].
Anticancer Applications: As cyclin-dependent kinase (CDK) inhibitors, these compounds induce G1/S cell cycle arrest at IC₅₀ values of 0.5–5 µM. The bromine substituent enables synthesis of hybrid molecules via cross-coupling with pharmacophores like stilbenes or quinones, enhancing target specificity. Molecular docking reveals that the carboxylate carbonyl forms critical hydrogen bonds with kinase hinge regions (bond length: 2.1–2.3Å), while the nitro group stabilizes adjacent hydrophobic pockets [4].
Anti-Inflammatory Properties: Derivatives suppress TNF-α and IL-6 production in macrophages (70–90% inhibition at 10µM) through IκB kinase inhibition. The electron-deficient core interferes with NF-κB translocation by modifying redox-sensitive cysteine residues in the IKK complex. Methoxy-substituted analogs (e.g., ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylate) show reduced potency compared to nitro derivatives, confirming the nitro group's critical role in electron transfer mechanisms [7].
Table 2: Pharmacological Profile of Substituted Imidazo[1,2-a]pyridine-2-carboxylates
Substituents | Antibacterial MIC₉₀ (µg/mL) | CDK2 Inhibition IC₅₀ (µM) | TNF-α Inhibition (%) |
---|---|---|---|
8-Br, 6-NO₂ | 2.5 (S. aureus) | 1.8 ± 0.3 | 82 ± 5 (10µM) |
8-F, 6-Br | 8.1 (S. aureus) | >20 | 43 ± 6 (10µM) |
8-OMe, 6-Br | >64 | 12.7 ± 1.2 | 58 ± 4 (10µM) |
6-Br (unsubstituted) | 16.2 (S. aureus) | 8.9 ± 0.9 | 35 ± 7 (10µM) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: